1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-phenylurea
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Overview
Description
1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-phenylurea typically involves the reaction of 4-ethoxyphenyl isothiocyanate with phenylurea under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Chemical Reactions Analysis
1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or the urea moiety.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-phenylurea can be compared with other thiazole derivatives such as:
4-(4-bromophenyl)thiazol-2-yl)-3-phenylurea: This compound has similar structural features but with a bromine atom instead of an ethoxy group, which may result in different biological activities and chemical reactivity.
4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylurea: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-10-8-13(9-11-15)16-12-24-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRLSQABRJKOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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